molecular formula C19H24N2O4 B14391456 N-Methoxy-N-methyl-N'-[3-(4-phenoxybutoxy)phenyl]urea CAS No. 88132-30-3

N-Methoxy-N-methyl-N'-[3-(4-phenoxybutoxy)phenyl]urea

Cat. No.: B14391456
CAS No.: 88132-30-3
M. Wt: 344.4 g/mol
InChI Key: WFQXSBWCZPFVFQ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-N’-[3-(4-phenoxybutoxy)phenyl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methoxy group, a methyl group, and a phenylurea moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-N’-[3-(4-phenoxybutoxy)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(4-phenoxybutoxy)aniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Methoxy-N-methyl-N’-[3-(4-phenoxybutoxy)phenyl]urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-N’-[3-(4-phenoxybutoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-N’-[3-(4-phenoxybutoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methoxy-N-methyl-N’-[3-(4-phenoxybutoxy)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

88132-30-3

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

1-methoxy-1-methyl-3-[3-(4-phenoxybutoxy)phenyl]urea

InChI

InChI=1S/C19H24N2O4/c1-21(23-2)19(22)20-16-9-8-12-18(15-16)25-14-7-6-13-24-17-10-4-3-5-11-17/h3-5,8-12,15H,6-7,13-14H2,1-2H3,(H,20,22)

InChI Key

WFQXSBWCZPFVFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2)OC

Origin of Product

United States

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